molecular formula C26H34N2S4Sn B14442729 Di(p-tolyl)tin bis(piperidine dithiocarbamate) CAS No. 76448-33-4

Di(p-tolyl)tin bis(piperidine dithiocarbamate)

Cat. No.: B14442729
CAS No.: 76448-33-4
M. Wt: 621.5 g/mol
InChI Key: QETIDTZEGFHXGX-UHFFFAOYSA-L
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Description

Di(p-tolyl)tin bis(piperidine dithiocarbamate) is a coordination compound that belongs to the class of organotin dithiocarbamates These compounds are characterized by the presence of tin atoms coordinated to dithiocarbamate ligands, which are sulfur-containing ligands derived from dithiocarbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(p-tolyl)tin bis(piperidine dithiocarbamate) typically involves the reaction of di(p-tolyl)tin dichloride with ammonium piperidine dithiocarbamate. The reaction is carried out in a suitable solvent, such as dichloromethane, under stirring conditions. The general reaction can be represented as follows:

Di(p-tolyl)tin dichloride+Ammonium piperidine dithiocarbamateDi(p-tolyl)tin bis(piperidine dithiocarbamate)+Ammonium chloride\text{Di(p-tolyl)tin dichloride} + \text{Ammonium piperidine dithiocarbamate} \rightarrow \text{Di(p-tolyl)tin bis(piperidine dithiocarbamate)} + \text{Ammonium chloride} Di(p-tolyl)tin dichloride+Ammonium piperidine dithiocarbamate→Di(p-tolyl)tin bis(piperidine dithiocarbamate)+Ammonium chloride

The reaction mixture is stirred for several hours at room temperature, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for di(p-tolyl)tin bis(piperidine dithiocarbamate) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, solvent, and stirring time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Di(p-tolyl)tin bis(piperidine dithiocarbamate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions are typically carried out in the presence of a suitable base, such as triethylamine, under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.

Scientific Research Applications

Di(p-tolyl)tin bis(piperidine dithiocarbamate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of di(p-tolyl)tin bis(piperidine dithiocarbamate) involves its ability to chelate metal ions and interact with thiol groups in proteins. This interaction can inhibit the activity of metal-dependent enzymes and disrupt cellular processes. The compound’s high reactivity with thiol groups makes it effective in targeting specific molecular pathways, such as those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Diethyldithiocarbamate: Known for its use in medicine as an alcohol deterrent and its potential anticancer properties.

    Zineb: A dithiocarbamate fungicide used in agriculture.

    Thiram: Another dithiocarbamate fungicide with applications in agriculture and industry.

Uniqueness

Di(p-tolyl)tin bis(piperidine dithiocarbamate) is unique due to its specific coordination environment and the presence of p-tolyl groups, which can influence its reactivity and stability.

Properties

CAS No.

76448-33-4

Molecular Formula

C26H34N2S4Sn

Molecular Weight

621.5 g/mol

IUPAC Name

methylbenzene;piperidine-1-carbodithioate;tin(4+)

InChI

InChI=1S/2C7H7.2C6H11NS2.Sn/c2*1-7-5-3-2-4-6-7;2*8-6(9)7-4-2-1-3-5-7;/h2*3-6H,1H3;2*1-5H2,(H,8,9);/q2*-1;;;+4/p-2

InChI Key

QETIDTZEGFHXGX-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Sn+4]

Origin of Product

United States

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